molecular formula C9H14N4O B1476207 (3-Azidoazetidin-1-yl)(cyclopentyl)methanone CAS No. 2098080-43-2

(3-Azidoazetidin-1-yl)(cyclopentyl)methanone

Cat. No.: B1476207
CAS No.: 2098080-43-2
M. Wt: 194.23 g/mol
InChI Key: UWDHZTBFAPQRTG-UHFFFAOYSA-N
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Description

(3-Azidoazetidin-1-yl)(cyclopentyl)methanone is a chemical compound that features an azido group attached to an azetidine ring, which is further connected to a cyclopentyl group through a methanone linkage

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Azidoazetidin-1-yl)(cyclopentyl)methanone typically involves the following steps:

    Formation of Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors such as 3-chloro-1-azetidine.

    Introduction of Azido Group: The azido group can be introduced via nucleophilic substitution reactions using sodium azide (NaN₃) as the azide source.

    Attachment of Cyclopentyl Group: The cyclopentyl group can be attached through a coupling reaction with cyclopentyl halides or cyclopentyl Grignard reagents.

    Formation of Methanone Linkage: The methanone linkage can be formed through oxidation reactions involving appropriate oxidizing agents.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the azido group to an amine group.

    Substitution: The azido group can participate in substitution reactions to form different substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products:

    Oxidation Products: Various oxidized derivatives depending on the specific oxidizing agent used.

    Reduction Products: Amino derivatives formed by the reduction of the azido group.

    Substitution Products: Substituted derivatives with different functional groups replacing the azido group.

Scientific Research Applications

(3-Azidoazetidin-1-yl)(cyclopentyl)methanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3-Azidoazetidin-1-yl)(cyclopentyl)methanone involves its interaction with molecular targets through its azido and azetidine functional groups. These interactions can lead to various biochemical and physiological effects, depending on the specific application and target pathways involved.

Comparison with Similar Compounds

    (3-Azidoazetidin-1-yl)(cyclohexyl)methanone: Similar structure with a cyclohexyl group instead of a cyclopentyl group.

    (3-Azidoazetidin-1-yl)(phenyl)methanone: Similar structure with a phenyl group instead of a cyclopentyl group.

Uniqueness: (3-Azidoazetidin-1-yl)(cyclopentyl)methanone is unique due to its specific combination of an azido group, azetidine ring, and cyclopentyl group, which imparts distinct chemical and physical properties compared to its analogs.

Properties

IUPAC Name

(3-azidoazetidin-1-yl)-cyclopentylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4O/c10-12-11-8-5-13(6-8)9(14)7-3-1-2-4-7/h7-8H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWDHZTBFAPQRTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)N2CC(C2)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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